6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
Researchers have developed methods for synthesizing various pyridazine derivatives, including 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one analogs, to explore their chemical properties and potential applications. Studies involve detailed structural analysis using techniques such as X-ray diffraction (XRD), density functional theory (DFT) calculations, and Hirshfeld surface analysis to understand the molecular arrangement and stability of these compounds (Sallam et al., 2021).
Biological Activity and Pharmaceutical Potential
- Antimicrobial Activity: Some derivatives have been synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains. These studies aim to identify new therapeutic agents for treating infections (El-Salam et al., 2013).
- Antiproliferative Activity: Investigations into the antiproliferative activities of triazolopyridazine derivatives on cancer cell lines indicate their potential as cancer therapeutics. The modification of these compounds could lead to the development of new anticancer drugs (Ilić et al., 2011).
- Antihistaminic and Anti-inflammatory Activities: Some pyridazine derivatives have been evaluated for their antihistaminic and anti-inflammatory activities, suggesting potential applications in treating allergic conditions and inflammation (Gyoten et al., 2003).
Chemical Properties and Reactivity
The research also delves into the chemical properties and reactivity of these compounds, including their energy frameworks, HOMO-LUMO gap, and intermolecular interactions. Such studies are crucial for understanding how these compounds interact at the molecular level, which is essential for designing drugs with targeted properties (Sallam et al., 2021).
Mechanism of Action
Target of Action
The primary target of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is the c-Met kinase , a receptor tyrosine kinase . This protein plays a crucial role in cellular growth, survival, and migration, making it a significant target in cancer research .
Mode of Action
This compound acts as an inhibitor of c-Met kinase . It binds to the kinase, preventing it from participating in its usual signaling pathways. This disruption can lead to a decrease in cellular proliferation and migration, which are key processes in tumor growth and metastasis .
Biochemical Pathways
The compound’s interaction with c-Met kinase affects the hepatocyte growth factor (HGF)/c-Met signaling axis . This pathway is often deregulated in various cancers and plays a significant role in tumor invasive growth and metastasis .
Result of Action
The inhibition of c-Met kinase by this compound can lead to a decrease in tumor growth and metastasis . It’s also important to note that this compound has been found to have broad phosphodiesterase (pde) family inhibition, leading to myocardial degeneration in rats .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors For instance, the compound’s stability could be affected by temperature and pH Additionally, the presence of other molecules or drugs could potentially impact the compound’s efficacy through drug-drug interactions.
Properties
IUPAC Name |
6-methyl-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-4-2-3-5-7-8-6(11)10(5)9-4/h2-3H,1H3,(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNIPAGBGCEHIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NNC2=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30423309 | |
Record name | 6-methyl-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30423309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39030-53-0 | |
Record name | 6-methyl-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30423309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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